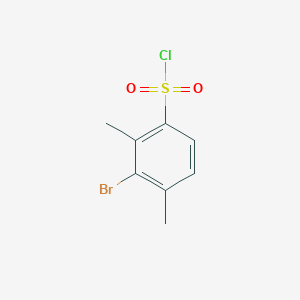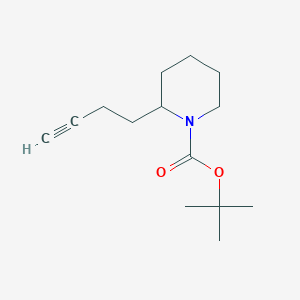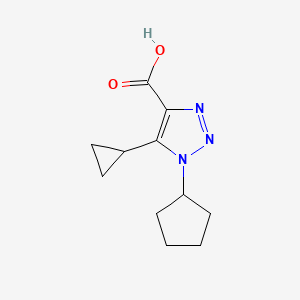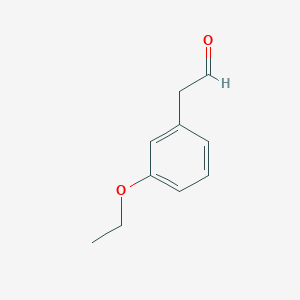
3-Bromo-2,4-dimethylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-bromo-2,4-dimethylbenzene followed by chlorination. The sulfonation step can be carried out using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonyl group onto the aromatic ring. The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through reactions with nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions
Amines: React with the sulfonyl chloride group to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonothioates.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the modification of polymers and other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-2,4-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce sulfonyl groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Similar structure but lacks the methyl groups.
2-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of bromine and methyl groups.
Uniqueness
3-Bromo-2,4-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can provide distinct steric and electronic effects compared to other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C8H8BrClO2S |
|---|---|
Peso molecular |
283.57 g/mol |
Nombre IUPAC |
3-bromo-2,4-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3 |
Clave InChI |
FEEABXGHEPFFGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)








